molecular formula C12H9N3O3 B7842868 methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate

methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate

Cat. No.: B7842868
M. Wt: 243.22 g/mol
InChI Key: VMFTUHJOGPXLGH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline scaffold. Its molecular formula is C₁₂H₉N₃O₃, derived from the parent carboxylic acid (C₁₁H₇N₃O₃) by esterification of the carboxyl group with methanol. The ChemSpider ID for the corresponding carboxylic acid is 8053628, and its MDL number is MFCD16171444 . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active heterocycles, such as kinase inhibitors and epigenetic modulators .

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)7-4-2-3-6-9(7)13-5-8-10(6)14-15-11(8)16/h2-5H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFTUHJOGPXLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C3C(=CN=C21)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Mechanism of Action

The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison :

  • The quinolinyl substituent in 7f reduces the melting point by ~30°C compared to 7a, likely due to disrupted crystallinity.
  • Higher yield in 7f (84% vs. 56%) suggests that electron-deficient aromatic amines (e.g., 3-aminoquinoline) improve cyclization efficiency .

Pyrrolo[2,3-c]pyridine Derivatives

Compound 21 () and 113 () feature pyrrolo[2,3-c]pyridine cores:

  • 21: 2-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylic acid Substituents: Methyl at position 6, carboxylic acid at quinoline-5. Synthesis: Hydrolysis of a methyl ester precursor .
  • 113: Methyl 2-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylate Substituents: Tosyl group enhances solubility in organic solvents. Molecular weight: 488.12 g/mol (vs. 243.22 g/mol for the target compound) .

Comparison :

  • Tosyl groups in 113 improve synthetic handling but may limit bioavailability due to increased hydrophobicity .

Pyrazolo[3,4-b]pyridine Derivatives

describes R614637 : Methyl 3-oxo-2,4-diphenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.

  • Substituents: Diphenyl groups at positions 2 and 4.
  • Molecular weight: 345.36 g/mol (vs. 243.22 g/mol for the target compound).

Comparison :

  • The diphenyl substituents increase steric bulk, likely reducing solubility in aqueous media.
  • The pyrazolo[3,4-b]pyridine isomer alters ring fusion geometry, impacting binding to enzymatic targets .

Thiazetoquinoline Carboxylates

Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate ():

  • Substituents: Fluorine at position 6, piperazinyl at position 6.
  • Applications: Antibacterial agents due to fluorine’s electronegativity and piperazine’s basicity .

Comparison :

  • The thiazeto ring introduces sulfur, enhancing metabolic stability compared to nitrogen-rich pyrazoloquinolines.
  • Fluorine improves membrane permeability, a feature absent in the target compound .

Patent-Based TLR Antagonists

A 2023 patent () describes 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives:

  • Substituents: Morpholinyl, tetrahydropyrazolo, and carbonitrile groups.
  • Applications: TLR7-9 antagonists for treating lupus .

Comparison :

  • The tetrahydropyrazolo[4,3-c]pyridine moiety in the patent compound increases saturation, improving conformational flexibility for receptor binding.
  • The target compound’s carboxylate group may offer hydrogen-bonding interactions absent in carbonitrile derivatives .

Data Tables

Research Findings

  • Synthetic Efficiency: Ethyl esters with electron-withdrawing groups (e.g., quinolinyl in 7f) achieve higher yields (84%) than phenyl-substituted analogs (56%) .
  • Biological Relevance : Tosyl and morpholinyl groups enhance solubility and target affinity in pyrrolo/pyrazolo derivatives, but methyl esters (as in the target compound) may require hydrolysis for activity .
  • Structural Insights: Fluorine and sulfur in thiazetoquinolines improve pharmacokinetics, suggesting avenues for modifying the target compound .

Biological Activity

Methyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 1083202-30-5

The compound features a fused pyrazoloquinoline structure, which is characteristic of many bioactive heterocycles.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
  • Topoisomerase Inhibition : Research indicates that derivatives of pyrazoloquinolines can inhibit topoisomerase I and IIα, crucial enzymes in DNA replication and repair processes. This inhibition can lead to cancer cell apoptosis .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

  • Cell Line Studies : The compound was tested against several cancer cell lines (e.g., NUGC-3, ACHN, HCT-15) to assess its antiproliferative effects. Notably, certain derivatives showed a GI50 (the concentration required to inhibit cell growth by 50%) below 8 µM in multiple cancer types .
Cell LineGI50 (µM)Compound Tested
NUGC-3<8Methyl derivative
ACHN<8Methyl derivative
HCT-15<8Methyl derivative

Antimicrobial Activity

The compound's antimicrobial efficacy has also been explored. In vitro studies revealed that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainInhibition Zone (mm)Compound Tested
Staphylococcus aureus20Methyl derivative
Escherichia coli22Methyl derivative

These results suggest that this compound may have potential as an antimicrobial agent.

Case Studies

  • Topoisomerase Inhibition Study : A study focused on the synthesis of various pyrazoloquinoline derivatives highlighted the potent inhibition of topoisomerase IIα by specific compounds within this class. The methyl derivative was among those exhibiting significant activity comparable to established chemotherapeutics like etoposide .
  • Anticancer Efficacy in Vivo : Another research effort evaluated the in vivo anticancer effects of related pyrazoloquinolines in animal models. The results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls .

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